![molecular formula C18H16F2N2O3 B2728389 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide CAS No. 955262-39-2](/img/structure/B2728389.png)
2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide, also known as Linezolid, is an antibacterial agent that belongs to the oxazolidinone class of drugs. It was first approved by the US FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new cancer therapies .
Antimicrobial Activity
Research has demonstrated that 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been found to inhibit certain proteases and kinases, which are involved in disease pathways. This property is valuable for designing enzyme inhibitors as therapeutic agents.
Anti-inflammatory Applications
2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide has shown promise in reducing inflammation. It can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. It has been studied for its potential to protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antiviral Research
The compound has been explored for its antiviral properties. It has shown activity against certain viruses, potentially inhibiting their replication. This application is particularly relevant in the search for new antiviral drugs to combat viral infections.
Agricultural Applications
In the field of agriculture, 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide has been investigated for its potential use as a pesticide. Its antimicrobial and enzyme-inhibiting properties can be harnessed to protect crops from pests and diseases, contributing to sustainable agricultural practices.
Material Science
Beyond biological applications, this compound has been studied for its potential use in material science. Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as improved thermal stability and resistance to degradation.
properties
IUPAC Name |
2,6-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-11-5-7-12(8-6-11)22-10-13(25-18(22)24)9-21-17(23)16-14(19)3-2-4-15(16)20/h2-8,13H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPBXHKSMWKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.